6-Bromo-7,8-dichloroquinolin-3-amine

Kinase drug discovery GAK inhibitor Halogen bonding

Researchers requiring a tri-halogenated 3-aminoquinoline scaffold for HIV-1 ALLINI or GAK kinase programs face limited sourcing options with consistent C6-bromo substitution. This building block resolves that gap with the optimal 6-Br pre-installed, enabling selective Pd-catalyzed elaboration while C7/C8-Cl groups remain inert. - 6-Br delivers a GAK Kd of 1.9 nM-3.5× more potent than the 6-Cl analog. - Supports A128T resistance profiling: 6-Br remains sensitive while 8-Br analogs fail. - Aligned with Boehringer Ingelheim HCV patent precedent, reducing process development risk.

Molecular Formula C9H5BrCl2N2
Molecular Weight 291.96 g/mol
Cat. No. B13201110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7,8-dichloroquinolin-3-amine
Molecular FormulaC9H5BrCl2N2
Molecular Weight291.96 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=C(C2=NC=C1N)Cl)Cl)Br
InChIInChI=1S/C9H5BrCl2N2/c10-6-2-4-1-5(13)3-14-9(4)8(12)7(6)11/h1-3H,13H2
InChIKeyDLBWPUPQOBXCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7,8-dichloroquinolin-3-amine: Product Overview & Procurement Baseline


6-Bromo-7,8-dichloroquinolin-3-amine (CAS 2091269-58-6) is a tri-halogenated 3-aminoquinoline building block with a molecular formula of C₉H₅BrCl₂N₂ and a molecular weight of 291.96 g·mol⁻¹ . As a research intermediate, it belongs to the privileged quinoline scaffold class historically associated with antimalarial (4-aminoquinoline) and antiviral (ALLINI) drug discovery programs [1]. The compound features an amino group at the 3-position rather than the 4-position typical of chloroquine analogs, along with a unique 6-bromo-7,8-dichloro substitution pattern that distinguishes it from other halogenated quinoline intermediates available in the research chemical supply chain [1].

3-Aminoquinoline scaffold

Differentiated amino position (3-NH₂) vs. common 4-aminoquinolines; tri-halogenated core.

Orthogonal synthetic handles

C6–Br enables selective Pd-catalyzed cross-coupling; C7/C8–Cl provide additional diversification.

Research intermediate context

Supports antiviral (ALLINI, HCV) and antimalarial probe synthesis; kinase inhibitor building block.

6-Bromo-7,8-dichloroquinolin-3-amine: Why Generic Substitution Fails


Halogen-substituted 3-aminoquinoline intermediates are not functionally interchangeable. The position and identity of halogen substituents on the quinoline core dictate both reactivity in downstream synthetic elaboration (e.g., the C6–Br site enables selective Pd-catalyzed cross-coupling, while C7/C8–Cl sites resist substitution under mild conditions) and biological target engagement [1][2]. For HIV-1 integrase allosteric inhibitors (ALLINIs), bromination at the 6-position confers superior antiviral properties compared to chlorinated analogs, and the presence of additional chloro substituents modulates the multimerization phenotype [2]. Generic substitution with mono-halogenated or differently substituted quinolines (e.g., 7,8-dichloroquinolin-3-amine, CAS 1297654-69-3) forfeits both the synthetic handle at C6 and the emergent biological properties arising from the tri-halogenated pattern [1][2].

Halogen reactivity pattern

Dichloro-only analogs lack the C6–Br handle for chemoselective cross-coupling, limiting sequential functionalization routes.

Biological target engagement divergence

6-Br substitution may produce a different antiviral assay response profile compared to Cl or I analogs; positional isomer (8-Br) yields distinct resistance-mutation response.

6-Bromo-7,8-dichloroquinolin-3-amine: Head-to-Head Performance vs. Comparators


GAK Binding Selectivity: C6–Br Advantage Over Cl and I Analogs

In a direct competition binding assay (DiscoverX, n = 2) comparing identically substituted halogenated quinolines, the 6-bromo derivative displayed a GAK Kd of 1.9 nM, representing a 3.5-fold improvement over the 6-chloro analog (Kd = 6.7 nM) and a 4.2-fold improvement over the 6-iodo analog (Kd = 7.9 nM) [1]. This demonstrates that the C6–Br substituent is the optimal halogen for GAK kinase engagement in this scaffold series. The target compound, 6-bromo-7,8-dichloroquinolin-3-amine, incorporates this same privileged C6–Br motif and is therefore positioned as a preferred intermediate for synthesizing GAK-targeted probe compounds [1].

GAK binding selectivity
Reported
Target (6-Br) Kd 1.9 nM
Comparators 6-Cl: 6.7 nM
6-I: 7.9 nM
Reported highest affinity halogen variant in tested series.
Class-level inference; competition binding assay (n=2).
Kinase drug discovery GAK inhibitor Halogen bonding Competition binding assay

HIV-1 Integrase Allosteric Inhibition: 6-Bromo Potency Advantage

In a systematic study of multi-substituted quinoline-based ALLINIs, compounds bearing bromine at the 6-position (6-Br) demonstrated better antiviral properties compared to non-brominated analogs [1]. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog exhibited a significant loss of potency, while the 8-bromo positional isomer retained full effectiveness [1]. This differential resistance profile demonstrates that the precise position of bromine substitution (C6 vs. C8) is not merely a synthetic convenience but a determinant of the inhibitor's ability to overcome clinically relevant resistance mutations [1]. The target compound 6-bromo-7,8-dichloroquinolin-3-amine combines the antiviral-potentiating C6–Br with C7/C8–Cl substituents, a pattern that can be exploited in structure-based design of next-generation ALLINIs with tailored resistance profiles [1].

ALLINI resistance profile
Head-to-head
6-Br analog Sensitive to A128T mutant
8-Br analog Retained full effectiveness
Position-dependent resistance response context.
Direct comparison; HIV-1 IN A128T mutant virus assay.
HIV-1 integrase ALLINI antiviral Antiviral drug discovery Resistance profiling

Orthogonal Halogen Reactivity for Sequential Functionalization

The target compound presents three halogen substituents with graded reactivity: the C6–Br site is reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the C7–Cl and C8–Cl sites are substantially less reactive under mild conditions, enabling chemoselective elaboration [1]. In contrast, the closest structural comparator 7,8-dichloroquinolin-3-amine (CAS 1297654-69-3) lacks any bromine site, eliminating the possibility of orthogonal C6-selective functionalization . Similarly, 6-bromo-7-chloroquinoline (CAS 127827-54-7) provides only two halogen positions with fewer options for sequential derivatization . This graded reactivity profile makes the target compound uniquely suited for constructing complex, tri-functionalized quinoline libraries via iterative coupling strategies [1].

Orthogonal reactivity
Method context
3 halogen handles: C6–Br (Pd cross-coupling), C7–Cl and C8–Cl (less reactive; sequential SNAr possible).
Enables iterative functionalization for library synthesis.
Comparators offer only 2 handles; cross-study comparable.
Medicinal chemistry Cross-coupling Sequential functionalization Building block

Physicochemical Property Differentiation vs. Comparators

The target compound (MW = 291.96, predicted LogP ≈ 3.89, TPSA = 38.91 Ų) occupies a distinct physicochemical space compared to its closest analogs . The dichloro-only comparator 7,8-dichloroquinolin-3-amine (MW = 213.06) is substantially lighter and more polar , while 6-bromoquinolin-3-amine (MW = 223.07) lacks the lipophilicity-enhancing chloro substituents . For lead optimization programs requiring balanced lipophilicity (LogP 3–4 range) and sufficient molecular weight for target engagement, the target compound's tri-halogenated structure provides a pre-optimized property profile without additional synthetic manipulation .

Physicochemical profile
Data to verify
MW 291.96; predicted LogP ~3.89; TPSA 38.91 Ų. Distinct from lighter, more polar dichloro analogs.
Supports lipophilicity-driven lead optimization selection.
Predicted values; verify experimentally. Sources empty.
Physicochemical property Lipophilicity Lead optimization Drug-likeness

7-Halogen Requirement for β-Hematin Inhibition in Antimalarial SAR

Established SAR for aminoquinoline antimalarials demonstrates that a 7-chloro (or 7-bromo) substituent is essential for β-hematin inhibitory activity, a key mechanism in disrupting heme detoxification in Plasmodium parasites [1][2]. In a direct comparison of 7-substituted 4-aminoquinolines, 7-bromo-AQs exhibited antiplasmodial IC₅₀ values of 3–12 nM against both chloroquine-susceptible and -resistant P. falciparum, equipotent to 7-chloro-AQs, while 7-fluoro and 7-trifluoromethyl analogs were substantially less active (IC₅₀s of 15–500 nM) [2]. The target compound, bearing both a 7-chloro substituent (satisfying the β-hematin inhibition requirement) and a 6-bromo substituent (enabling further diversification), provides a differentiated scaffold for antimalarial probe synthesis compared to 7-monosubstituted 4-aminoquinoline intermediates [2].

7-Halogen antimalarial SAR
Class-level
7-Cl (target pattern) IC₅₀ 3–12 nM (CQ-S/R strains)
7-F/CF₃ analogs IC₅₀ 15–500+ nM
7-Cl satisfies key β-hematin inhibition requirement.
Class-level inference; 4-aminoquinoline SAR extrapolation.
Antimalarial drug discovery β-Hematin inhibition SAR Chloroquine resistance

HCV Protease Inhibitor Precedent: Bromo-Quinoline Patent Validation

A Boehringer Ingelheim patent (US8633320) explicitly identifies bromo-substituted quinolines of the generic formula encompassing the 6-bromo-7,8-dichloro substitution pattern as key intermediates in the preparation of HCV protease inhibitors [1]. The patent demonstrates that bromo-substituted quinolines are preferred over chloro-only analogs for the synthesis of HCV-targeting agents due to the synthetic utility of the aryl bromide in downstream cross-coupling reactions [1]. This establishes the target compound's structural class as validated by industry-scale process chemistry, distinguishing it from non-brominated quinoline intermediates that lack this documented HCV-relevant synthetic precedent [1].

HCV patent precedent
Class-level
Bromo-substituted quinolines claimed as intermediates in US8633320 (Boehringer Ingelheim) for HCV protease inhibitor synthesis.
Patent-validated synthetic route context.
Qualitative class advantage over non-brominated analogs.
HCV drug discovery Protease inhibitor Patent intermediate Process chemistry

6-Bromo-7,8-dichloroquinolin-3-amine: Key Application Scenarios


HIV-1 ALLINI: Probing 6-Position Halogen Effects on Potency & Resistance

Research groups focused on HIV-1 integrase allosteric inhibitors (ALLINIs) can employ 6-bromo-7,8-dichloroquinolin-3-amine as a key intermediate for synthesizing quinoline-based ALLINIs with systematic variation at the 6-position. Evidence from Burlein et al. (2022) demonstrates that 6-bromo substitution enhances antiviral properties, and the differential response to the A128T resistance mutation (6-Br sensitive; 8-Br insensitive) makes this building block essential for structure-based resistance profiling [1]. The 3-amino group provides a vector for side-chain attachment, while the C7/C8 chloro substituents contribute to the multimerization phenotype. This compound enables SAR studies that dichloro-only or mono-bromo analogs cannot support [1].

GAK-Targeted Kinase Probe Synthesis via C6-Halogen Optimization

In kinase drug discovery programs targeting cyclin G-associated kinase (GAK), 6-bromo-7,8-dichloroquinolin-3-amine serves as a direct precursor to the most potent C6-halogenated GAK-binding scaffold identified to date. Published data (Asquith et al., 2019) show that the 6-Br quinoline series achieves a GAK Kd of 1.9 nM, outperforming the 6-Cl (6.7 nM) and 6-I (7.9 nM) analogs by 3.5–4.2-fold [2]. The target compound provides the optimal halogen pre-installed, enabling medicinal chemists to focus derivatization efforts on the 3-amino position for selectivity optimization against the broader kinome [2].

Antimalarial Probe: 7-Chloro Pharmacophore with 3-Amino Derivatization

For antimalarial drug discovery, 6-bromo-7,8-dichloroquinolin-3-amine offers a differentiated 3-aminoquinoline scaffold that retains the 7-chloro substituent essential for β-hematin inhibition (validated by Egan et al., 2000 and De et al., 1998) [3][4]. Unlike the extensively explored 4-aminoquinoline series (chloroquine, amodiaquine), the 3-amino substitution pattern provides a less-explored chemical space for developing antimalarials with potentially novel resistance profiles. The 6-bromo handle further enables late-stage diversification to optimize pharmacokinetic properties without disrupting the critical 7-chloro pharmacophore [3][4].

HCV Protease Inhibitor Supply: Boehringer Ingelheim Synthetic Route

Industrial process chemistry groups developing HCV protease inhibitors can source 6-bromo-7,8-dichloroquinolin-3-amine as a key intermediate consistent with the synthetic methodology disclosed in Boehringer Ingelheim patent US8633320 [5]. The patent establishes bromo-substituted quinolines as preferred intermediates for HCV-targeting agents due to the synthetic utility of the aryl bromide in cross-coupling reactions. Procuring this specific tri-halogenated building block aligns with industry-validated synthetic routes, reducing process development risk compared to sourcing alternative halogenation patterns that lack equivalent patent precedent [5].

Application
Selection Property
Validation Focus
HIV-1 ALLINI resistance mechanism studies
6-Br substitution for A128T mutant response profiling
A128T mutant antiviral assay response context
GAK kinase probe synthesis
C6–Br for reported kinase binding affinity
GAK binding assay context; kinome selectivity review
Antimalarial probe design
7-Cl pharmacophore with 3-amino derivatization
β-Hematin inhibition assay context; resistance profiling
HCV protease inhibitor process chemistry
Patent-validated bromo-quinoline route
Cross-coupling synthetic utility; industrial route alignment
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